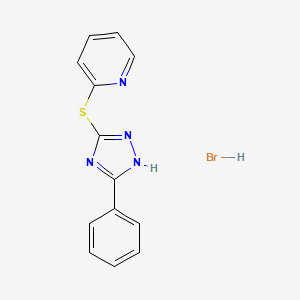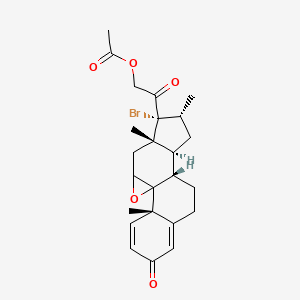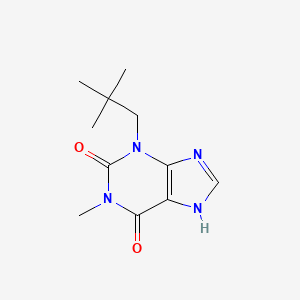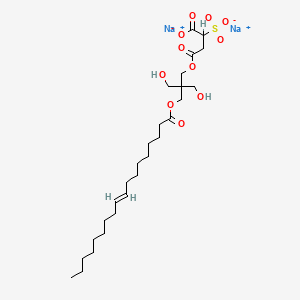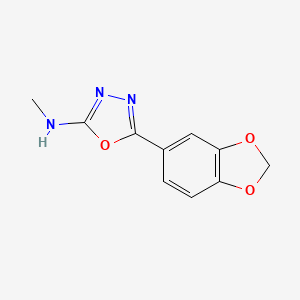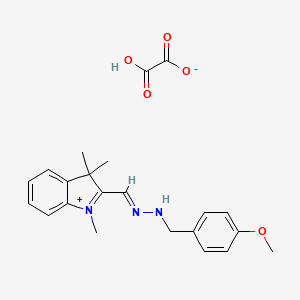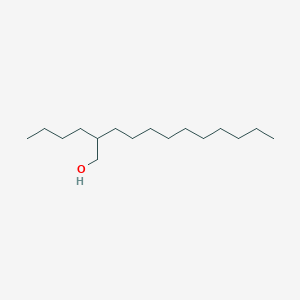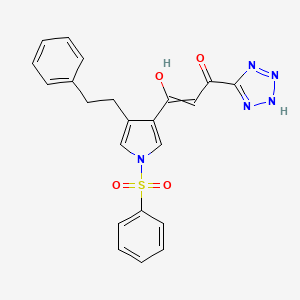
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- is a complex organic compound that features a pyrrole ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Tetrazole Group: This step involves the cycloaddition of an azide with a nitrile group to form the tetrazole ring.
Addition of the Phenylethyl and Phenylsulfonyl Groups: These groups can be introduced through Friedel-Crafts alkylation and sulfonylation reactions, respectively.
Final Functionalization: The hydroxy and oxo groups can be introduced through selective oxidation and reduction reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxy groups or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(3-hydroxy-1-oxo-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-: This compound lacks the tetrazole group, which may affect its reactivity and applications.
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may influence its chemical properties and biological activity.
The presence of the tetrazole and phenylsulfonyl groups in 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- makes it unique and potentially more versatile in its applications.
Propiedades
Número CAS |
280571-21-3 |
|---|---|
Fórmula molecular |
C22H19N5O4S |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
3-[1-(benzenesulfonyl)-4-(2-phenylethyl)pyrrol-3-yl]-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19N5O4S/c28-20(13-21(29)22-23-25-26-24-22)19-15-27(32(30,31)18-9-5-2-6-10-18)14-17(19)12-11-16-7-3-1-4-8-16/h1-10,13-15,28H,11-12H2,(H,23,24,25,26) |
Clave InChI |
LETIRWUTIYCEOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CN(C=C2C(=CC(=O)C3=NNN=N3)O)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


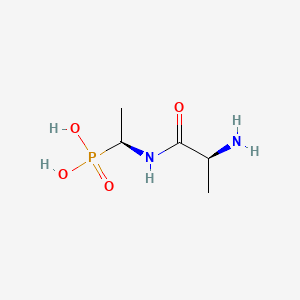
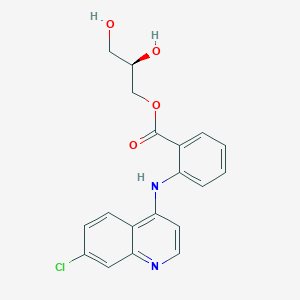
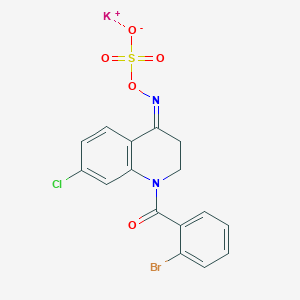
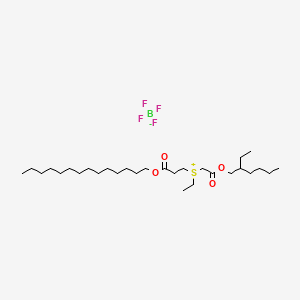
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
